2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
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Overview
Description
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a difluoromethyl group attached to the benzodiazole ring and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The benzodiazole ring can facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
- 2-[2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
- 2-[2-(methyl)-1H-1,3-benzodiazol-1-yl]acetic acid
Uniqueness
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1097799-62-6 |
---|---|
Molecular Formula |
C10H8F2N2O2 |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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